Potassium sulfate

概要

説明

硫酸カリウムは、植物の生育に不可欠な栄養素であるカリウムと硫黄を供給するために、肥料として一般的に使用される白色の、水溶性固体です . 硫酸カリウムは14世紀から知られており、農業、工業、科学研究において様々な用途があります .

2. 製法

合成経路と反応条件: 硫酸カリウムはいくつかの方法によって合成できます。 一般的な方法の1つは、塩化カリウムと硫酸を反応させる方法です。この反応では、中間体として硫酸水素カリウムが生成されます:[ \text{KCl} + \text{H}2\text{SO}_4 \rightarrow \text{HCl} + \text{KHSO}_4 ] 硫酸水素カリウムは、その後、塩化カリウムとさらに反応して硫酸カリウムを生成します:[ \text{KHSO}_4 + \text{KCl} \rightarrow \text{HCl} + \text{K}_2\text{SO}_4 ] このプロセスは、硫酸ナトリウムの製造に使用されるマンハイム法に似ています {_svg_3}.

工業生産方法: 硫酸カリウムの工業生産では、塩湖や火山岩などの天然資源からの抽出がしばしば行われます。 硫酸カリウムを含む鉱物ランゲバイトは、粉砕、洗浄、塩化カリウム処理によって硫酸カリウムを分離されます . 別の方法としては、水酸化カリウムと硫酸の酸解離反応があります .

準備方法

Synthetic Routes and Reaction Conditions: Potassium sulfate can be synthesized through several methods. One common method involves the reaction of potassium chloride with sulfuric acid, which produces potassium bisulfate as an intermediate: [ \text{KCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{KHSO}_4 ] The potassium bisulfate is then further reacted with potassium chloride to form this compound: [ \text{KHSO}_4 + \text{KCl} \rightarrow \text{HCl} + \text{K}_2\text{SO}_4 ] This process is analogous to the Mannheim process used for producing sodium sulfate .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as salt lakes and volcanic lava. The mineral langbeinite, which contains this compound, is crushed, washed, and treated with potassium chloride to separate the this compound . Another method involves the protolytic reaction of potassium hydroxide with sulfuric acid .

化学反応の分析

反応の種類: 硫酸カリウムは、主に酸塩基反応を起こします。硫酸と反応させると、硫酸水素カリウムが生成されます:[ \text{K}2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{KHSO}_4 ] この化合物は、さまざまな試薬とさらに反応して、さまざまな生成物を生成します。

一般的な試薬と条件:

硫酸: 硫酸水素カリウムの製造に使用されます。

水酸化カリウム: 硫酸と反応して硫酸カリウムを生成します。

主要な生成物:

硫酸水素カリウム (KHSO₄): 硫酸カリウムと硫酸を反応させることによって生成されます.

4. 科学研究での用途

硫酸カリウムは、科学研究において幅広い用途があります。

化学: 炭酸カリウムや過硫酸カリウムなどのさまざまなカリウム塩の合成のための原料として使用されます.

生物学: 植物栄養と土壌化学に関する研究に応用されています。 {_svg_6}

科学的研究の応用

Agricultural Applications

Fertilizer Use

Over 90% of potassium sulfate produced globally is utilized as a fertilizer, especially for crops sensitive to chloride, such as fruits, vegetables, and tobacco. It provides essential potassium and sulfur nutrients that enhance plant growth and improve crop yield .

Case Study: Effects on Plant Growth

A study investigated the effects of this compound on plant growth under high-temperature stress. The results indicated that both foliar and soil applications of K₂SO₄ significantly improved various physiological parameters such as leaf moisture content and nutrient concentrations in plants like tomatoes and peppers. The application rates ranged from 0% to 3% for foliar and 0 to 20 kg/da for soil applications .

| Application Type | Rate (kg/da) | Effect on Plant Growth |

|---|---|---|

| Foliar | 0 | Control |

| 1 | Moderate improvement | |

| 2 | Significant improvement | |

| 3 | Optimal growth | |

| Soil | 0 | Control |

| 5 | Minor improvement | |

| 10 | Significant improvement | |

| 20 | Detrimental effect |

Industrial Applications

Manufacturing Processes

This compound is also employed in various industrial processes including:

- Glass Manufacturing : Used as a flux to lower the melting point of glass materials.

- Cement Production : Acts as an additive to enhance certain properties of cement mixtures.

- Production of Abrasives : Utilized in the formulation of abrasive products through processes like tabletting and extrusion .

Case Study: Industrial Use in Textiles

In the textile industry, this compound serves as an intermediate in dye production. Its role involves enhancing color fixation during dyeing processes, which is critical for producing vibrant colors on fabrics .

Food Industry Applications

Food Additive

This compound is recognized as a food additive (E515) that serves multiple functions including:

- Nutritional Supplement : Provides potassium and sulfur, which are essential for human health.

- Processing Aid : Used in the production of certain food items to improve texture and flavor .

Environmental Applications

Soil Amendment

K₂SO₄ is used to amend soils deficient in potassium and sulfur. Its application helps improve soil structure and fertility, promoting better crop yields while minimizing environmental impact compared to chloride-based fertilizers .

作用機序

硫酸カリウムは、主にカリウムイオン (K⁺) の含有量によって作用を発揮します。カリウムは動物細胞内の主要な陽イオンであり、ナトリウムは動物細胞外の主要な陽イオンです。 これらのイオンの濃度差は膜電位を形成し、神経伝達、筋肉収縮、心臓機能などのさまざまな細胞機能に不可欠です . 硫酸カリウムは、このバランスを維持するのに役立ち、それによって体内の水分バランス、血圧、酸性度を調節します .

類似の化合物:

塩化カリウム (KCl): 肥料として一般的に使用されますが、硫酸カリウムと比較して塊茎の品質特性に悪影響を与える可能性があります.

炭酸カリウム (K₂CO₃): ガラスや石鹸の製造に使用されます。

硝酸カリウム (KNO₃): 肥料や食品保存に使用されます。

硫酸カリウムの独自性: 硫酸カリウムは、塩化物イオンを導入することなく、カリウムと硫黄の両方を供給できるという点でユニークであり、塩化物に敏感な作物に最適です . 水に対する高い溶解度とさまざまな条件下での安定性は、農業や工業における有用性をさらに高めています .

類似化合物との比較

Potassium Chloride (KCl): Commonly used in fertilizers but can have adverse effects on tuber quality traits compared to potassium sulfate.

Potassium Carbonate (K₂CO₃): Used in glass and soap production.

Potassium Nitrate (KNO₃): Used in fertilizers and food preservation.

Uniqueness of this compound: this compound is unique in its ability to provide both potassium and sulfur without introducing chloride ions, making it ideal for crops sensitive to chloride . Its high solubility in water and stability under various conditions further enhance its utility in agriculture and industry .

生物活性

Potassium sulfate (K₂SO₄) is a widely used compound in agriculture, primarily as a fertilizer. Its biological activity extends beyond mere nutrient supply; it influences plant growth, stress tolerance, and has potential antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is a soluble salt that provides potassium (K) and sulfur (S), both essential nutrients for plants. It is particularly beneficial for crops sensitive to chloride, such as tobacco and potatoes, as it does not contribute to chloride toxicity in the soil.

Effects on Plant Growth

1. Nutrient Uptake and Growth Enhancement

Research demonstrates that this compound application significantly improves the growth and chemical composition of various crops. For instance, a study on wheat (Triticum aestivum L.) in salt-affected soils revealed that this compound enhanced growth parameters and nutrient uptake compared to control treatments. The application rates of 50 kg and 100 kg K/ha resulted in notable improvements in plant height, biomass, and nutrient concentrations (N, K, Ca) in leaves .

| Application Rate (kg/ha) | Plant Height (cm) | Biomass (g/plant) | N Concentration (%) | K Concentration (%) |

|---|---|---|---|---|

| 0 | 60 | 15 | 1.5 | 2.0 |

| 50 | 75 | 20 | 2.0 | 3.5 |

| 100 | 85 | 25 | 2.5 | 4.0 |

2. Stress Mitigation

This compound has been shown to mitigate abiotic stress conditions, particularly high-temperature stress. A study indicated that applying this compound improved the relative moisture content of leaves and reduced membrane injury under heat stress conditions . The results suggest that potassium enhances plant resilience by maintaining physiological functions during adverse environmental conditions.

Antioxidant Activity

This compound also influences the antioxidant properties of plants. A study on milk thistle (Silybum marianum) found that increasing doses of this compound led to higher levels of polyphenols and flavonoids, which are known for their antioxidant activities. The DPPH scavenging activity was significantly enhanced at optimal potassium levels, indicating improved antioxidant capacity .

| Potassium Application (kg/ha) | DPPH Scavenging Activity (%) |

|---|---|

| 0 | 30 |

| 30 | 84 |

| 60 | 90 |

| 90 | 93 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In particular, extracts from plants treated with this compound exhibited significant antimicrobial activities against various pathogens such as E. coli, A. niger, and Pseudomonas aeruginosa. The highest antimicrobial effects were observed with a potassium application rate of 90 kg/ha .

Case Studies

1. Wheat Growth in Saline Soils

In a controlled study, wheat was grown in saline soils with varying this compound applications. Results indicated that higher potassium levels not only improved growth metrics but also enhanced the soil's nutrient profile, leading to better crop yields under saline conditions .

2. Milk Thistle Antioxidant Study

A comprehensive analysis on milk thistle showed that this compound application significantly increased both the phenolic content and antioxidant activity of the seeds, suggesting its role in enhancing health-promoting compounds in edible plants .

特性

IUPAC Name |

dipotassium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBMLCTZGSZBG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

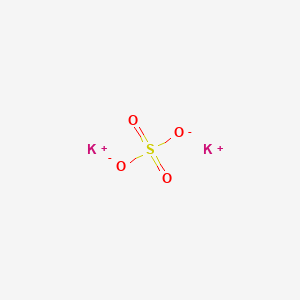

[O-]S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2SO4, K2O4S | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7646-93-7 (potassium-H2SO4[1:1]) | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029701 | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystals or crystalline powder, Colorless or white odorless solid; [Merck Index] Colorless crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1689 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water, insoluble in ethanol, ITS SOLUBILITY IN WATER IS DECR BY KCL OR (NH4)2SO4, 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC, INSOL IN ACETATE, CARBON DISULFIDE, Solubility in water, g/100ml at 25 °C: 12 | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66, 2.66 g/cm³ | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. | |

| Record name | Potassium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER, COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS | |

CAS No. |

7778-80-5 | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K573LC5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1067 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium sulfate can be produced through several methods:

- Reaction of potassium chloride with sulfuric acid: This method generates potassium bisulfate and hydrochloric acid as byproducts. []

- Reaction of potassium chloride with ammonium sulfate: This process often involves multiple steps and can yield byproducts like ammonium chloride. [, , ]

- Extraction from natural minerals: Minerals like polyhalite and langbeinite can serve as sources for this compound production. [, ]

ANone: this compound has the chemical formula K2SO4 and a molecular weight of 174.259 g/mol.

A: Yes, research has shown that this compound can form various dendritic crystal structures, including seaweed-like dendrites. These structures exhibit different crystallographic orientations, which have been analyzed using Electron Backscatter Diffraction (EBSD). []

A: While potassium chloride is a more economical potassium source, research shows that this compound leads to higher pineapple yields and better fruit quality. This preference stems from concerns about potential off-color in the fruit and lower yields associated with chloride. []

ANone: this compound plays a crucial role in plant growth and development:

* **Improved Nutrient Uptake:** It enhances nitrogen uptake in crops like sorghum, ultimately contributing to higher protein content in the forage. []* **Increased Yield:** Studies on various crops, including cotton, cauliflower, and rapeseed, demonstrate that this compound application positively affects yield compared to control groups or alternative potassium sources. [, , ]* **Enhanced Drought Tolerance:** In wheat, this compound application has shown potential in mitigating the negative impacts of drought stress, leading to improved yield compared to non-fertilized treatments under drought conditions. []* **Improved Fruit Quality:** this compound application can positively impact fruit quality parameters in crops like grapefruit and bananas. []A: * Reduced Chloride Content: Unlike potassium chloride, this compound does not introduce chloride ions to the soil, making it a suitable option for chloride-sensitive crops. [, ]* Improved Nutrient Availability: The sulfate in this compound can enhance the availability of other nutrients in the soil, benefiting overall plant nutrition. []

A: Research has explored the use of electrodialysis for removing this compound from simulated biodiesel wastewater. Findings indicate that electrodialysis can effectively remove this compound, and the process is economically feasible. []

- Waste Utilization: Utilizing industrial byproducts like sodium sulfate and phosphogypsum for this compound production presents a promising avenue for waste management and resource efficiency. [, ]

- Comprehensive Resource Utilization: Research aims to develop processes that maximize the utilization of all components in raw materials like K-feldspar, minimizing waste generation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。